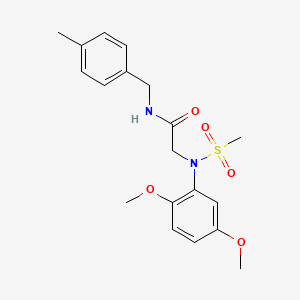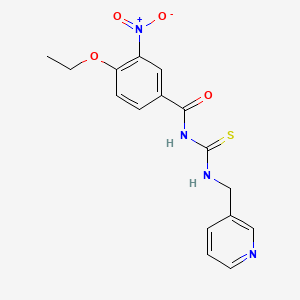
Acid Blue 127
描述
Acid Blue 127, also known as 2-Anthracenesulfonic acid, 4,4’-[(1-methylethylidene)bis(4,1-phenyleneimino)]bis[1-amino-9,10-dihydro-9,10-dioxo-, disodium salt, is an organic synthetic dye. It is primarily used as a colorant in various industries, including textiles, leather, and paper. The compound is known for its deep blue color and is often used in dyeing silk and wool fabrics .
准备方法
The synthesis of Acid Blue 127 typically involves the nitration of aniline with sodium nitrite. The process includes several steps:
Nitration of Aniline: Aniline reacts with sodium nitrite to form nitrosoaniline.
Further Reactions: The nitrosoaniline undergoes further reactions to form intermediate compounds.
Final Reaction: The intermediate compounds react with amino-methylbenzenesulfonic acid to produce this compound.
In industrial production, the process is scaled up, and specific reaction conditions such as temperature, pressure, and pH are carefully controlled to ensure high yield and purity of the final product.
化学反应分析
Acid Blue 127 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
Acid Blue 127 has a wide range of applications in scientific research:
Chemistry: It is used as a dye in various chemical experiments and analyses.
Biology: The compound is used in staining techniques to visualize biological samples.
Medicine: this compound is used in certain diagnostic procedures and research studies.
Industry: It is widely used in the textile, leather, and paper industries for dyeing and coloring purposes.
作用机制
The mechanism of action of Acid Blue 127 involves its interaction with molecular targets and pathways. The compound binds to specific sites on molecules, leading to changes in their structure and function. This interaction can result in various effects, such as changes in color or fluorescence, which are utilized in different applications .
相似化合物的比较
Acid Blue 127 can be compared with other similar compounds, such as this compound:1 and Alamar Blue. These compounds share similar chemical structures and properties but differ in their specific applications and effects. For example, Alamar Blue is widely used in cell viability assays and metabolic activity studies, while this compound is primarily used as a dye .
Similar Compounds
- This compound:1
- Alamar Blue
- Carbolan Blue GN
- Covabyl Blue FB
- Covanyl Blue FB
- Kayanol Milling Blue GW
- Kenanthrol Blue G
- Lanasyn Brilliant Blue GL
This compound stands out due to its specific applications in dyeing and staining, making it a valuable compound in various industries and research fields.
属性
IUPAC Name |
2-(2,5-dimethoxy-N-methylsulfonylanilino)-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S/c1-14-5-7-15(8-6-14)12-20-19(22)13-21(27(4,23)24)17-11-16(25-2)9-10-18(17)26-3/h5-11H,12-13H2,1-4H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJVUMPYHGYXDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN(C2=C(C=CC(=C2)OC)OC)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10863860 | |
| Record name | N~2~-(2,5-Dimethoxyphenyl)-N~2~-(methanesulfonyl)-N-[(4-methylphenyl)methyl]glycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10863860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6471-01-8 | |
| Record name | C.I. Acid Blue 127 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006471018 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the chemical structure of Acid Blue 127 influence its compatibility with different materials, particularly silk?
A1: Research indicates that this compound exhibits good compatibility with silk when used in combination with other acid dyes possessing similar affinities and diffusion coefficients. [] This suggests that the dye's chemical structure, specifically its acidic groups and aromatic rings, allows it to interact favorably with the protein structure of silk fibers, leading to efficient dye uptake and color fastness.
Q2: Has the degradation of this compound under environmental pollutants been investigated?
A2: Yes, studies have explored the impact of air pollutants on this compound's color stability. One study found that exposure to nitrogen dioxide in a humid environment caused slight fading of silk dyed with this compound. [] This highlights the dye's potential vulnerability to environmental factors and the importance of considering its long-term stability in textile applications.
Q3: Can this compound be removed from wastewater, and what methods are effective?
A3: Research has demonstrated the effectiveness of activated carbon in removing this compound from aqueous solutions. [] This adsorption process is influenced by factors such as temperature, initial dye concentration, and the presence of other dyes. Understanding the adsorption kinetics and equilibria is crucial for optimizing wastewater treatment strategies.
Q4: Have there been any studies on the potential mutagenicity of this compound?
A4: A study utilizing the umu-test (Salmonella thyphimurium TA1535/pSK1002) assessed the genotoxic potential of this compound. [] Results indicated that the dye did not exhibit mutagenic effects at various concentrations, both in the presence and absence of metabolic activation by liver enzymes (S9 fraction). This suggests that this compound, at least under the tested conditions, may not pose a significant mutagenic risk.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-2-nitrobenzamide](/img/structure/B3709356.png)
![2,4-dichloro-N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3709373.png)
![3-chloro-4-ethoxy-N-{[4-(propanoylamino)phenyl]carbamothioyl}benzamide](/img/structure/B3709381.png)
![N-(3-chloro-4-methylphenyl)-2-[N-methylsulfonyl-3-(trifluoromethyl)anilino]acetamide](/img/structure/B3709397.png)
![N~1~-(5-chloro-2-methylphenyl)-N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3709404.png)
![2-{[N-(4-fluorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoic acid](/img/structure/B3709408.png)
![2-(3-methylphenoxy)-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B3709416.png)
![N~2~-(4-chlorophenyl)-N~1~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3709424.png)
![N-[(3,4-dichlorophenyl)carbamothioyl]-3-(propan-2-yloxy)benzamide](/img/structure/B3709427.png)
![(5E)-1-(3-chloro-4-methylphenyl)-5-[(3-ethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B3709429.png)
![N-[(4-chloro-3-nitrophenyl)carbamothioyl]-3-(propan-2-yloxy)benzamide](/img/structure/B3709436.png)
![N-[(2,4-dichlorophenyl)carbamothioyl]-3-(propan-2-yloxy)benzamide](/img/structure/B3709440.png)
![N~2~-(2-methoxy-5-methylphenyl)-N~1~-(2-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3709452.png)
